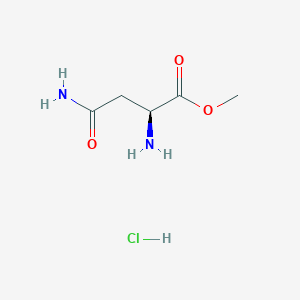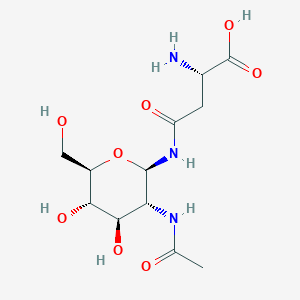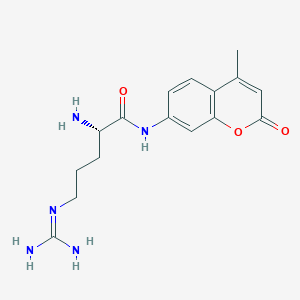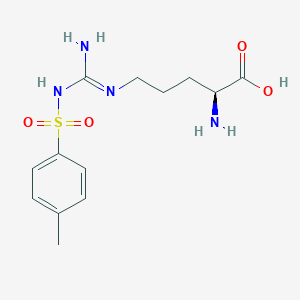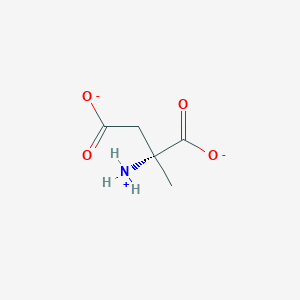
(R)-(-)-2-Amino-2-methylbutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (color, state of matter under standard conditions) and its role or uses in industry or biological systems.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Renewable Resource Conversion
A study by J. Verduyckt et al. (2017) explored the Ru-catalyzed hydrogenation–decarbonylation of amino acids to bio-based primary amines, showcasing a method that operates at lower temperatures to produce primary amines with high yields. This process is significant for converting renewable resources into valuable chemicals, with the potential to recycle the cleaved carbon as CH4 for energy purposes.
Biocatalysis and Synthesis
K. Hernández et al. (2017) achieved the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This method combines aldol reactions with stereoselective transamination, highlighting the utility of (R)-(-)-2-Amino-2-methylbutanedioic acid in synthesizing chiral building blocks for drug development and industrial applications (Hernández et al., 2017).
Ehrlich Pathway in Fermented Foods
Research by Katrin Matheis et al. (2016) focused on the Ehrlich pathway, a biochemical process that converts amino acids into alcohols in fermented foods. This study provides insights into the enantiomeric distribution of metabolites derived from amino acids like l-isoleucine, which is closely related to the study compound, offering a deeper understanding of flavor compound formation in food (Matheis et al., 2016).
Structural Elucidation
The work of R. W. Seidel et al. (2020) on the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid underscores the importance of understanding molecular interactions and preferred conformations in the solid state. Although this study focuses on a different but related compound, it exemplifies the broader applicability of (R)-(-)-2-Amino-2-methylbutanedioic acid in studying chiral chemical compounds (Seidel et al., 2020).
Enantioselective Sensors
Shanshan Yu and L. Pu (2010) developed enantioselective fluorescent sensors for detecting chiral compounds, demonstrating the potential of (R)-(-)-2-Amino-2-methylbutanedioic acid in creating sensitive detection systems for chiral analysis, which is crucial for pharmaceutical research and environmental monitoring (Yu & Pu, 2010).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential future research directions or applications for the compound.
For a specific compound, these details can often be found in scientific literature. Tools like Google Scholar, PubMed, and others can be used to find relevant papers. Each paper can then be analyzed to extract the required information. The analysis should be done critically, considering the source of the information and the methods used to obtain it.
I hope this information is helpful and encourages you to explore further. If you have any more questions, feel free to ask!
特性
IUPAC Name |
(2R)-2-amino-2-methylbutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDJFPMMUKOI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Amino-2-methylbutanedioic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

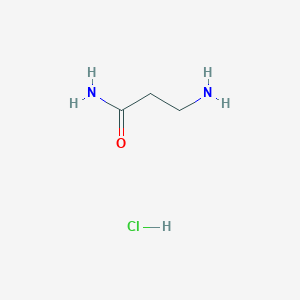

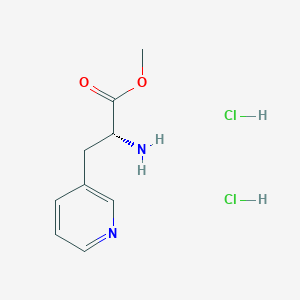


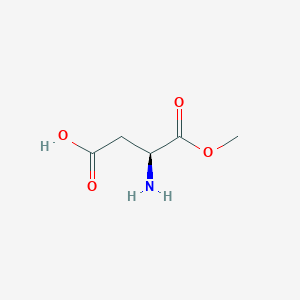

![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)
